(E)-Cefdinir
(E)-Cefdinir
Cefdinir is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefdinir's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefdinir inhibits bacterial septum and cell wall synthesis formation.
(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin, a ketoxime and a member of 1,3-thiazoles.
A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.
(6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin, a ketoxime and a member of 1,3-thiazoles.
A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.
Brand Name:
Vulcanchem
CAS No.:
178601-88-2
VCID:
VC0193777
InChI:
InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
SMILES:
C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Molecular Formula:
C14H13N5O5S2
Molecular Weight:
395.4 g/mol
(E)-Cefdinir
CAS No.: 178601-88-2
Impurities
VCID: VC0193777
Molecular Formula: C14H13N5O5S2
Molecular Weight: 395.4 g/mol
Purity: > 95%
CAS No. | 178601-88-2 |
---|---|
Product Name | (E)-Cefdinir |
Molecular Formula | C14H13N5O5S2 |
Molecular Weight | 395.4 g/mol |
IUPAC Name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |
Standard InChIKey | RTXOFQZKPXMALH-RWFJUVPESA-N |
Isomeric SMILES | C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |
SMILES | C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Canonical SMILES | C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |
Appearance | Light Beige Solid |
Melting Point | >135°C |
Description | Cefdinir is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefdinir's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefdinir inhibits bacterial septum and cell wall synthesis formation. (6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin, a ketoxime and a member of 1,3-thiazoles. A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin. |
Purity | > 95% |
Quantity | Milligrams-Grams |
Synonyms | 7-(2 (2-aminothiazol-4-yl)-2-hydroxyiminoacetamido)-3-vinyl-3-cephem-4-carboxylic acid cefdinir CI 983 CI-983 CI983 FK 482 FK-482 FK482 Omnicef PD 134393 PD-134393 |
PubChem Compound | 6399253 |
Last Modified | Nov 11 2021 |
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